Meclinertant

Catalog No.
S534868
CAS No.
146362-70-1
M.F
C32H31ClN4O5
M. Wt
587.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclinertant

CAS Number

146362-70-1

Product Name

Meclinertant

IUPAC Name

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

Molecular Formula

C32H31ClN4O5

Molecular Weight

587.1 g/mol

InChI

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)

InChI Key

DYLJVOXRWLXDIG-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-((1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)pyrazol-3-yl)carbonylamino)tricyclo(3.3.1.1.(3.7))decan-2-carboxylic acid, Meclinertant, SR 48692, SR-48692, SR48692

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

Description

The exact mass of the compound Meclinertant is 586.1983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Meclinertant, also known as SR-48692, is a drug being studied by scientists for its potential effects on the nervous system. It acts as a selective antagonist of neurotensin receptor 1 (NTR1) []. NTR1 is a receptor for neurotensin, a neuropeptide involved in various functions in the brain, including reward, memory, and pain perception []. By blocking NTR1, Meclinertant may influence these processes.

  • Substance Use Disorders

    Researchers are investigating whether Meclinertant can help with addictions to drugs like alcohol and cocaine. The idea is that by blocking NTR1, Meclinertant might reduce cravings and relapse risk [, ].

  • Neuropsychiatric Disorders

    Some studies are exploring Meclinertant's potential benefits in conditions like schizophrenia and anxiety. NTR1 dysfunction is thought to be involved in these disorders, and Meclinertant's interaction with this receptor might offer therapeutic possibilities [, ].

Important to Note:

  • It is important to remember that Meclinertant is still under investigation. More research is needed to determine its safety and efficacy for any specific condition.
  • Meclinertant is currently not an approved medication for any use.

Meclinertant, also known as SR-48692 or Reminertant, is a synthetic small molecule classified primarily as a neurotensin receptor antagonist. Its chemical formula is C32H31ClN4O5C_{32}H_{31}ClN_{4}O_{5}, with a molar mass of approximately 587.07 g/mol. Meclinertant is notable for being the first non-peptide antagonist developed for the neurotensin receptor NTS1, which plays a significant role in various neurological functions and disorders . The compound has been investigated for its potential therapeutic effects in conditions such as colorectal cancer, prostate cancer, schizophrenia, and depression .

Meclinertant acts as an antagonist at the neurotensin receptor NTS1. Neurotensin is a neuropeptide involved in various functions, including reward, memory, and emotional regulation []. By blocking the binding of neurotensin to the NTS1 receptor, Meclinertant disrupts the neurotensin signaling pathway. Studies in animals have shown that Meclinertant produces anxiolytic (anti-anxiety), anti-addictive, and memory-impairing effects, likely due to its influence on neurotensin signaling [, ].

  • Central nervous system effects: Given its interaction with neurotransmitter receptors, Meclinertant could have unintended effects on mood, cognition, or motor function at high doses.
  • Limited data on long-term safety: The lack of ongoing research hinders a comprehensive understanding of potential side effects associated with chronic use.

Meclinertant exhibits a range of biological activities primarily through its action as a selective antagonist at the neurotensin receptor NTS1. In preclinical studies, it has demonstrated:

  • Anxiolytic effects: Reduction in anxiety-like behaviors in animal models.
  • Anti-addictive properties: Potential to mitigate addictive behaviors linked to various substances.
  • Memory impairment: Induction of memory deficits in certain experimental paradigms, which may be relevant for studying cognitive functions .

These activities suggest that Meclinertant may have therapeutic implications in treating anxiety disorders and addiction.

The synthesis of Meclinertant has evolved over time, with several methods reported in the literature:

  • Conventional Batch Synthesis: Traditional methods involve multiple steps, including the formation of key intermediates through various organic reactions.
  • Flow Chemistry Techniques: Recent advancements have introduced continuous flow synthesis methods that enhance efficiency and yield. This approach allows for better control over reaction conditions and reduces reaction times significantly .
  • Machine-Assisted Synthesis: Automated systems have been employed to streamline the synthesis process, improving reproducibility and scalability .

Meclinertant has been explored for various applications in medicinal chemistry:

  • Oncology: Investigated as a potential treatment for colorectal cancer and prostate cancer due to its ability to modulate neurotensin pathways that may influence tumor growth.
  • Psychiatry: Studied for its effects on schizophrenia and schizoaffective disorders, providing insights into neurotensin's role in these conditions .
  • Research Tool: Used extensively in scientific research to elucidate the functions of neurotensin in the central nervous system.

Meclinertant's interactions with other compounds and receptors have been a focus of research:

  • It has been shown to interact selectively with neurotensin receptors, influencing neurotransmitter release and signaling pathways.
  • Studies have indicated potential synergistic effects when combined with other pharmacological agents targeting different pathways involved in mood regulation and cognition .

Understanding these interactions is crucial for developing combination therapies that optimize treatment efficacy.

Several compounds share structural or functional similarities with Meclinertant. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
SR 48692Neurotensin receptor antagonistFirst non-peptide antagonist for NTS1
NT69LPeptide-based neurotensin receptor antagonistDerived from natural neurotensin
SB 334867Selective neurokinin receptor antagonistTargets different receptor subtypes
PD 149163Neurotensin receptor antagonistInvestigated for anti-inflammatory properties

Meclinertant's uniqueness lies in its non-peptide structure, which provides advantages such as oral bioavailability and reduced immunogenicity compared to peptide-based antagonists. Its specific targeting of NTS1 also differentiates it from other compounds that may act on broader or different receptor systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

586.1982978 g/mol

Monoisotopic Mass

586.1982978 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5JBP4SI96H

Drug Indication

Investigated for use/treatment in colorectal cancer, prostate cancer, schizophrenia and schizoaffective disorders, psychosis, depression, and lung cancer.

Other CAS

146362-70-1

Wikipedia

Meclinertant

Dates

Modify: 2023-08-15
1: Baxendale IR, Cheung S, Kitching MO, Ley SV, Shearman JW. The synthesis of neurotensin antagonist SR 48692 for prostate cancer research. Bioorg Med Chem. 2013 Jul 15;21(14):4378-87. doi: 10.1016/j.bmc.2013.04.075. Epub 2013 May 6. PubMed PMID: 23721919.
2: Wang JG, Li NN, Li HN, Cui L, Wang P. Pancreatic cancer bears overexpression of neurotensin and neurotensin receptor subtype-1 and SR 48692 counteracts neurotensin induced cell proliferation in human pancreatic ductal carcinoma cell line PANC-1. Neuropeptides. 2011 Apr;45(2):151-6. doi: 10.1016/j.npep.2011.01.002. Epub 2011 Jan 26. PubMed PMID: 21272935.
3: Tirado-Santiago G, Lázaro-Muñoz G, Rodríguez-González V, Maldonado-Vlaar CS. Microinfusions of neurotensin antagonist SR 48692 within the nucleus accumbens core impair spatial learning in rats. Behav Neurosci. 2006 Oct;120(5):1093-102. PubMed PMID: 17014260.
4: Zerbib F, Piche T, Charles F, Galmiche JP, Bruley des Varannes S. SR 48692, a specific neurotensin receptor antagonist, has no effect on oesophageal motility in humans. Aliment Pharmacol Ther. 2004 Apr 15;19(8):931-9. PubMed PMID: 15080855.
5: Corley KC, Phan TH, Daugherty WP, Boadle-Biber MC. Stress-induced activation of median raphe serotonergic neurons in rats is potentiated by the neurotensin antagonist, SR 48692. Neurosci Lett. 2002 Feb 8;319(1):1-4. PubMed PMID: 11814639.
6: Fadel J, Dobner PR, Deutch AY. The neurotensin antagonist SR 48692 attenuates haloperidol-induced striatal Fos expression in the rat. Neurosci Lett. 2001 Apr 27;303(1):17-20. PubMed PMID: 11297813.
7: Lépée-Lorgeoux I, Betancur C, Souazé F, Rostène W, Bérod A, Pélaprat D. Regulation of the neurotensin NT(1) receptor in the developing rat brain following chronic treatment with the antagonist SR 48692. J Neurosci Res. 2000 May 1;60(3):362-9. PubMed PMID: 10797539; PubMed Central PMCID: PMC2556440.
8: Herzig MC, Chapman WG, Sheridan A, Rake JB, Woynarowski JM. Neurotensin receptor-mediated inhibition of pancreatic cancer cell growth by the neurotensin antagonist SR 48692. Anticancer Res. 1999 Jan-Feb;19(1A):213-9. PubMed PMID: 10226545.
9: Azzi M, Betancur C, Sillaber I, Spanagel R, Rostène W, Bérod A. Repeated administration of the neurotensin receptor antagonist SR 48692 differentially regulates mesocortical and mesolimbic dopaminergic systems. J Neurochem. 1998 Sep;71(3):1158-67. PubMed PMID: 9721741.
10: Portier M, Combes T, Gully D, Maffrand JP, Casellas P. Neurotensin type 1 receptor-mediated activation of krox24, c-fos and Elk-1: preventing effect of the neurotensin antagonists SR 48692 and SR 142948. FEBS Lett. 1998 Jul 31;432(1-2):88-93. PubMed PMID: 9710257.
11: Miller LA, Cochrane DE, Feldberg RS, Carraway RE. Inhibition of neurotensin-stimulated mast cell secretion and carboxypeptidase A activity by the peptide inhibitor of carboxypeptidase A and neurotensin-receptor antagonist SR 48692. Int Arch Allergy Immunol. 1998 Jun;116(2):147-53. PubMed PMID: 9652308.
12: Labbé-Jullié C, Barroso S, Nicolas-Etève D, Reversat JL, Botto JM, Mazella J, Bernassau JM, Kitabgi P. Mutagenesis and modeling of the neurotensin receptor NTR1. Identification of residues that are critical for binding SR 48692, a nonpeptide neurotensin antagonist. J Biol Chem. 1998 Jun 26;273(26):16351-7. PubMed PMID: 9632698.
13: Smith DJ, Hawranko AA, Monroe PJ, Gully D, Urban MO, Craig CR, Smith JP, Smith DL. Dose-dependent pain-facilitatory and -inhibitory actions of neurotensin are revealed by SR 48692, a nonpeptide neurotensin antagonist: influence on the antinociceptive effect of morphine. J Pharmacol Exp Ther. 1997 Aug;282(2):899-908. PubMed PMID: 9262357.
14: Croci T, Landi M, Gully D, Maffrand JP, Le Fur G, Manara L. Negative modulation of nitric oxide production by neurotensin as a putative mechanism of the diuretic action of SR 48692 in rats. Br J Pharmacol. 1997 Apr;120(7):1312-8. PubMed PMID: 9105707; PubMed Central PMCID: PMC1564587.
15: Botto JM, Guillemare E, Vincent JP, Mazella J. Effects of SR 48692 on neurotensin-induced calcium-activated chloride currents in the Xenopus oocyte expression system: agonist-like activity on the levocabastine-sensitive neurotensin receptor and absence of antagonist effect on the levocabastine insensitive neurotensin receptor. Neurosci Lett. 1997 Feb 28;223(3):193-6. PubMed PMID: 9080465.
16: Stoessl AJ, James KA, Napier BJ. The neurotensin antagonist SR 48692 fails to modify the behavioural responses to a dopamine D1 receptor agonist in the rat. Neuropharmacology. 1997 Jan;36(1):93-9. PubMed PMID: 9144645.
17: Castagliuolo I, Leeman SE, Bartolak-Suki E, Nikulasson S, Qiu B, Carraway RE, Pothoulakis C. A neurotensin antagonist, SR 48692, inhibits colonic responses to immobilization stress in rats. Proc Natl Acad Sci U S A. 1996 Oct 29;93(22):12611-5. PubMed PMID: 8901630; PubMed Central PMCID: PMC38040.
18: Chapman MA, See RE. The neurotensin receptor antagonist SR 48692 decreases extracellular striatal GABA in rats. Brain Res. 1996 Aug 5;729(1):124-6. PubMed PMID: 8874884.
19: Mulè F, Serio R, Postorino A, Vetri T, Bonvissuto F. Antagonism by SR 48692 of mechanical responses to neurotensin in rat intestine. Br J Pharmacol. 1996 Feb;117(3):488-492. PubMed PMID: 8821538; PubMed Central PMCID: PMC1909323.
20: Yamada M, Bolden-Watson C, Watson MA, Cho T, Coleman NJ, Yamada M, Richelson E. Regulation of neurotensin receptor mRNA expression by the receptor antagonist SR 48692 in the rat midbrain dopaminergic neurons. Brain Res Mol Brain Res. 1995 Nov;33(2):343-6. PubMed PMID: 8750895.

Explore Compound Types